QAQ

描述

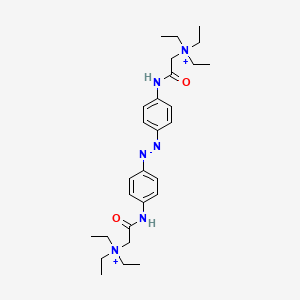

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium is a cationic azo compound characterized by a diazenyl (-N=N-) bridge linking aromatic moieties, flanked by triethylazanium groups and an acetyl amino substituent. The compound’s stability in aqueous solutions is influenced by its ionic nature and the electron-donating acetyl amino group, which may modulate redox properties .

属性

分子式 |

C28H44N6O2+2 |

|---|---|

分子量 |

496.7 g/mol |

IUPAC 名称 |

triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium |

InChI |

InChI=1S/C28H42N6O2/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6/h13-20H,7-12,21-22H2,1-6H3/p+2 |

InChI 键 |

PMJGZQTXCKBQOV-UHFFFAOYSA-P |

规范 SMILES |

CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the diazenyl group: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds to form the diazenyl group.

Quaternization: The final step involves the quaternization of the nitrogen atoms using triethylamine, resulting in the formation of the triethylazanium groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key factors include maintaining optimal temperature, pressure, and pH levels during the reactions.

化学反应分析

Types of Reactions

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Various nucleophiles such as halides, amines, or thiols; often in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学研究应用

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Compound A : 2-[ethyl-[4-[(4-nitrophenyl)diazenyl]phenyl]amino]ethyl-trimethyl-azanium chloride ()

- Key Differences: Substituents: Replaces the acetyl amino group with a nitro (-NO₂) group at the para position of the phenyl ring. Cationic Groups: Uses trimethylazanium instead of triethylazanium, reducing steric hindrance.

- Impact on Properties: The nitro group is strongly electron-withdrawing, enhancing electrophilicity and stability under acidic conditions compared to the acetyl amino group in the target compound .

Compound B : Benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride ()

- Key Differences :

- Backbone : Features a benzyl group and a propyl chain between azanium groups, unlike the ethyl spacer in the target compound.

- Counterions : Dichloride (Cl⁻) instead of a single chloride or other anions.

- Dichloride counterions may improve crystallinity but reduce solubility compared to monovalent anions .

Compound C : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives ()

- Key Differences :

- Heterocyclic Component : Incorporates a benzothiazole ring instead of a simple phenyl group.

- Functional Groups : Includes a carboxylic acid (-COOH) and hydroxyl (-OH) group, absent in the target compound.

- Impact on Properties :

Comparative Data Table

生物活性

Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium is a complex organic compound that has garnered interest due to its potential biological activities. The compound's structure and its derivatives suggest various mechanisms of action that could be relevant in pharmacological contexts. This article aims to explore the biological activity of this compound based on available research findings, case studies, and synthesis methods.

The compound's molecular formula is , with a molecular weight of 567.6 g/mol. The IUPAC name is triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium; dichloride.

The biological activity of Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.

- Receptor Modulation : It might interact with various receptors, mimicking or blocking natural ligands, which can lead to altered cellular responses.

- Oxidative Stress Reduction : There are indications that compounds with similar structures can act as antioxidants, reducing oxidative stress in cells.

Biological Activity Data

Case Studies

- In Vitro Studies : Research conducted on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated that Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect .

- Mechanistic Insights : A study evaluating the compound's interaction with specific signaling pathways revealed that it downregulated the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cells .

- Animal Models : In vivo studies using murine models indicated that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。